

# Hexyl Tiglate: A Pharmaceutical Intermediate Technical Guide

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## Compound of Interest

Compound Name: *Hexyl tiglate*

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## Abstract

**Hexyl tiglate**, an ester of tiglic acid and hexanol, is a molecule of growing interest within the pharmaceutical industry. While traditionally utilized in the flavor and fragrance sectors for its characteristic fruity and green aroma, its structural motifs are present in various biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of **hexyl tiglate**, focusing on its role as a versatile pharmaceutical intermediate. The document covers its chemical and physical properties, detailed synthesis protocols, spectroscopic analysis, and potential applications in drug discovery and development, with a particular focus on the biological significance of the tiglate moiety.

## Introduction

The development of novel therapeutics often relies on the availability of versatile and well-characterized chemical building blocks. **Hexyl tiglate** (CAS No. 16930-96-4) is emerging as a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications.<sup>[1]</sup> The tiglate functional group, a derivative of tiglic acid, is a key component in several natural products exhibiting significant biological activity, including anti-inflammatory and antitumor properties.<sup>[2][3]</sup> This guide aims to provide researchers and drug development professionals with a comprehensive technical resource on **hexyl tiglate**, facilitating its application in pharmaceutical research and synthesis.

## Chemical and Physical Properties

**Hexyl tiglate** is a colorless liquid with a molecular formula of  $C_{11}H_{20}O_2$ .<sup>[4]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	Hexyl (2E)-2-methylbut-2-enoate	[4]
Synonyms	n-Hexyl tiglate, Hexyl (E)-2-methylbut-2-enoate	[5]
CAS Number	16930-96-4	[4]
Molecular Formula	$C_{11}H_{20}O_2$	[4]
Molecular Weight	184.28 g/mol	[6]
Appearance	Colorless clear liquid	[7]
Odor	Fresh, green, fruity	[8]
Boiling Point	230.32 °C	[9]
Specific Gravity	0.8910 - 0.8970 @ 25°C	[7]
Refractive Index	1.4420 - 1.4480 @ 20°C	[7]
Solubility	Insoluble in water; soluble in alcohol	[9]

## Synthesis of Hexyl Tiglate

The most common and straightforward method for synthesizing **hexyl tiglate** is through the Fischer-Speier esterification of tiglic acid with hexanol, using an acid catalyst.<sup>[10]</sup> This reversible reaction is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.<sup>[11]</sup>

## Experimental Protocol: Fischer-Speier Esterification

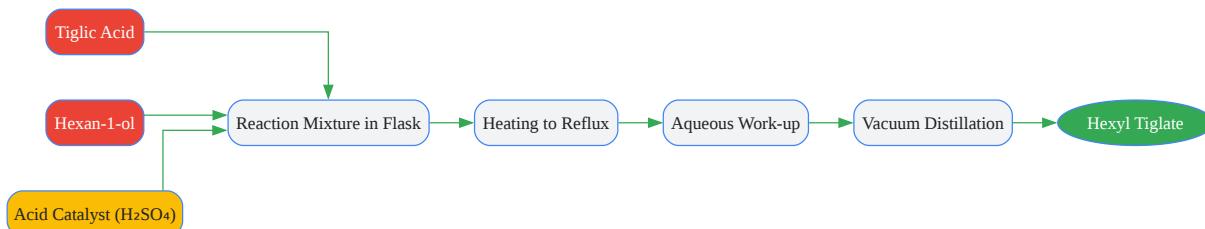
Materials:

- Tiglic acid ( $C_5H_8O_2$ )
- Hexan-1-ol ( $C_6H_{14}O$ )
- Concentrated sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Toluene (optional, for azeotropic removal of water)
- Sodium bicarbonate ( $NaHCO_3$ ), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine tiglic acid (1.0 eq) and hexan-1-ol (1.5 eq). If using toluene, add a sufficient volume to suspend the reactants.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the reaction mixture.
- Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - If an organic solvent was not used, dilute the mixture with diethyl ether or ethyl acetate.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **hexyl tiglate**.
- Purification: The crude product can be purified by vacuum distillation to yield pure **hexyl tiglate**.



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**Caption:** Synthesis workflow for **hexyl tiglate** via Fischer esterification.

## Spectroscopic Analysis and Characterization

The structure and purity of synthesized **hexyl tiglate** can be confirmed using various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **hexyl tiglate** is expected to show characteristic signals for the protons of the hexyl and tiglate moieties. The approximate chemical shifts ( $\delta$ ) in  $\text{CDCl}_3$  are:

- ~6.8 ppm (q): Vinylic proton of the tiglate group.
- ~4.1 ppm (t):  $-\text{OCH}_2-$  protons of the hexyl group.
- ~1.8 ppm (s): Methyl protons attached to the double bond of the tiglate group.

- ~1.6 ppm (m): -OCH<sub>2</sub>CH<sub>2</sub>- protons of the hexyl group.
- ~1.3 ppm (m): -(CH<sub>2</sub>)<sub>3</sub>- protons of the hexyl group.
- ~0.9 ppm (t): Terminal methyl protons of the hexyl group.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton. Expected chemical shifts ( $\delta$ ) in CDCl<sub>3</sub> include:

- ~168 ppm: Carbonyl carbon (C=O).
- ~138 ppm: Quaternary carbon of the double bond.
- ~128 ppm: CH carbon of the double bond.
- ~65 ppm: -OCH<sub>2</sub>- carbon of the hexyl group.
- ~31, 28, 25, 22 ppm: Methylene carbons of the hexyl group.
- ~14, 12 ppm: Methyl carbons.

## FTIR Spectroscopy

The FTIR spectrum of **hexyl tiglate** will exhibit characteristic absorption bands for its functional groups:

- ~2960-2860 cm<sup>-1</sup>: C-H stretching vibrations of the alkyl groups.[12]
- ~1715 cm<sup>-1</sup>: Strong C=O stretching vibration of the ester.[12]
- ~1650 cm<sup>-1</sup>: C=C stretching vibration.
- ~1250-1150 cm<sup>-1</sup>: C-O stretching vibration of the ester.[12]

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **hexyl tiglate** will show a molecular ion peak ( $M^+$ ) at m/z 184. The fragmentation pattern will include characteristic losses of the hexyl group and other fragments.[13][14]

## Pharmaceutical Relevance and Potential Applications

While **hexyl tiglate** itself is not an active pharmaceutical ingredient (API), its constituent parts, particularly the tiglate moiety, are found in numerous biologically active compounds. This makes **hexyl tiglate** a valuable intermediate for the synthesis of novel drug candidates.

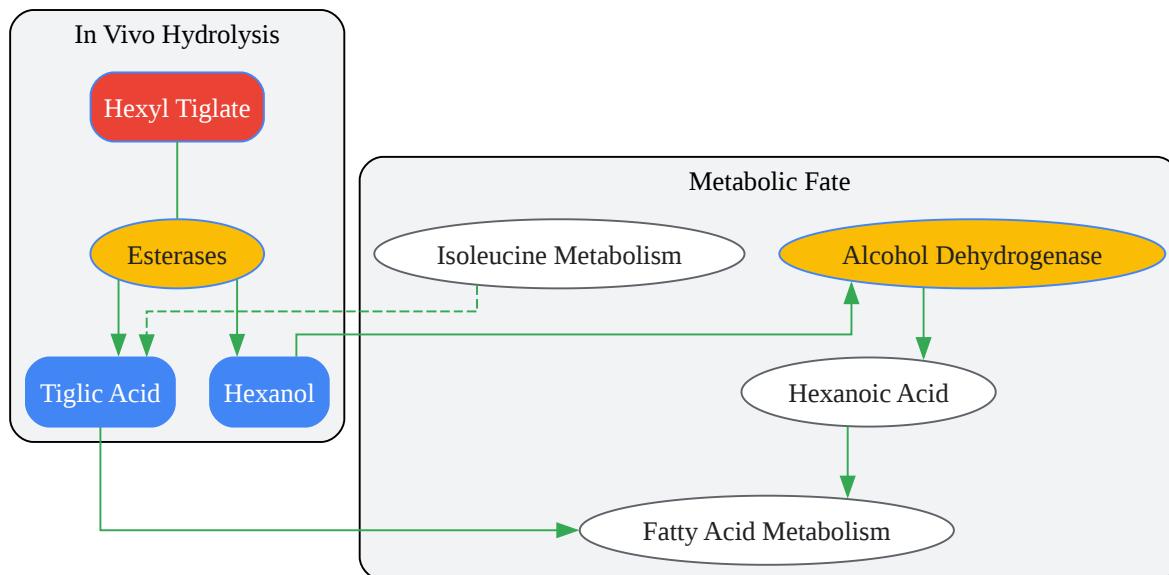
## The Tiglate Moiety in Natural Products and Therapeutics

Tiglic acid and its esters are components of various plant-derived essential oils and have been investigated for their biological activities.[3] Notably, the tiglate group is a key structural feature of Tigilanol Tiglate, a novel small molecule approved for the treatment of mast cell tumors in dogs and is under investigation for human cancers.[15][16] The presence of the tiglate ester is crucial for its biological activity, which is believed to involve the activation of protein kinase C (PKC).[15]

## Potential Signaling Pathways

Upon in vivo hydrolysis by esterases, **hexyl tiglate** would release tiglic acid and hexanol. These metabolites can enter different biochemical pathways.

- **Tiglic Acid Metabolism:** Tiglic acid is a metabolite in the breakdown of the amino acid isoleucine.[17] It is converted to tiglyl-CoA, which is further metabolized in the fatty acid oxidation pathway.[9] Dysregulation of this pathway is associated with certain metabolic disorders. The potential for tiglic acid derivatives to modulate these pathways is an area of research interest.
- **Hexanol Metabolism:** Hexanol is primarily metabolized in the liver via oxidation to hexanoic acid, a process mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[18] Hexanoic acid can then enter fatty acid metabolism.



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**Caption:** Potential metabolic pathway of **hexyl tiglate**.

## Conclusion

**Hexyl tiglate** is a readily synthesizable and well-characterizable organic molecule with significant potential as a pharmaceutical intermediate. The presence of the biologically relevant tiglate moiety makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational resource for researchers looking to explore the applications of **hexyl tiglate** in their drug discovery and development programs. Further investigation into the synthesis of **hexyl tiglate** analogs and their biological evaluation is warranted to fully exploit the therapeutic potential of this versatile chemical building block.

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